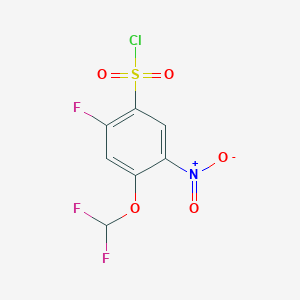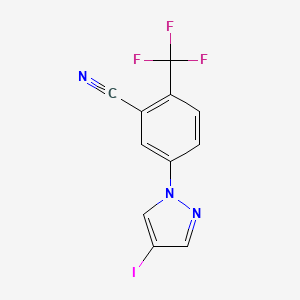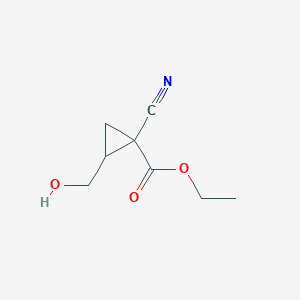
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (DFMFC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 97-99°C and a molecular weight of 373.5 g/mol. DFMFC is a sulfonyl chloride derivative of 4-difluoromethoxy-2-fluoro-5-nitrobenzene, a fluorinated aromatic compound. It is a versatile reagent used in various organic synthesis reactions, such as the synthesis of drugs, polymers, and other organic compounds.
Scientific Research Applications
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has been widely used in many scientific research applications. It is used as a reagent in organic synthesis reactions for the synthesis of drugs, polymers, and other organic compounds. It is also used in the synthesis of fluorinated aromatic compounds, such as 4-difluoromethoxy-2-fluoro-5-nitrobenzene. Additionally, it is used in the synthesis of pharmaceutical drugs, such as alprazolam, and in the synthesis of fluorescent dyes.
Mechanism of Action
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of 4-difluoromethoxy-2-fluoro-5-nitrobenzene. It is an electrophilic reagent, meaning it is capable of reacting with nucleophiles. When this compound reacts with a nucleophile, the sulfonyl chloride group is converted to a sulfonate ester. This reaction is the mechanism of action for this compound in organic synthesis reactions.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and does not have any known biochemical or physiological effects. It is not known to cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is not recommended for use in large-scale industrial applications due to its high cost and limited availability.
Future Directions
In the future, 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride may be used in the synthesis of new drugs and polymers. Additionally, it may be used in the synthesis of fluorinated aromatic compounds with improved properties. Additionally, it may be used in the synthesis of fluorescent dyes with improved properties. Finally, it may be used in the synthesis of pharmaceutical drugs with improved properties.
Synthesis Methods
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be synthesized from the reaction of 4-difluoromethoxy-2-fluoro-5-nitrobenzene and thionyl chloride in the presence of anhydrous pyridine. The reaction yields a product with a purity of over 99%. The reaction is carried out at room temperature in an inert atmosphere.
properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADMQPIEYWUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)



![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)





